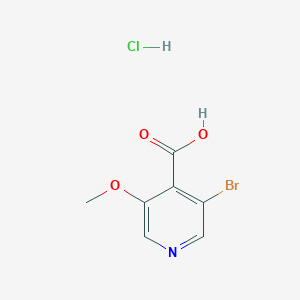

3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride

Description

3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride is a halogenated pyridine derivative characterized by a bromine atom at position 3, a methoxy group at position 5, and a carboxylic acid group at position 4, with a hydrochloride salt formation. This structure confers unique physicochemical properties, such as moderate water solubility (enhanced by the hydrochloride salt) and acidic characteristics due to the carboxylic acid moiety.

Properties

IUPAC Name |

3-bromo-5-methoxypyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3.ClH/c1-12-5-3-9-2-4(8)6(5)7(10)11;/h2-3H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMOLQHDWSPWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C(=O)O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225142-26-5 | |

| Record name | 3-bromo-5-methoxypyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride typically involves the bromination of 5-methoxypyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring. The resulting product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new pyridine derivative with a substituted aryl group.

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used to synthesize biologically active molecules for drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the specific biological target and pathway it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Structural Comparisons:

Substituent Position and Reactivity: The position of bromine (e.g., 3 vs. 4 or 5) significantly alters electronic effects on the pyridine ring. For example, 3-bromo derivatives exhibit distinct reactivity in nucleophilic substitution compared to 4-bromo isomers . Carboxylic acid groups at position 4 (as in the target compound) increase acidity compared to non-carboxylic analogs, facilitating salt formation and solubility .

Physicochemical Properties :

- Hydrochloride salts (e.g., target compound vs. 4-Bromo-3-methoxypyridine hydrochloride) improve aqueous solubility, critical for bioavailability in drug formulations .

- Methyl or chloro substituents (e.g., 3-Bromo-4-chloro-5-methylpyridine hydrochloride) enhance lipophilicity, favoring membrane penetration in agrochemicals .

Synthetic Utility :

- Carboxylic acid derivatives (e.g., target compound and 5-Bromo-2-chloro-4-methylpyridine-3-carboxylic acid) are often intermediates in peptide coupling or metal-organic framework synthesis .

- Methoxy groups (e.g., in the target compound) can act as directing groups in catalytic reactions, enabling regioselective functionalization .

Biological Activity

3-Bromo-5-methoxypyridine-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈BrNO₃

- Molecular Weight : 232.05 g/mol

This structure includes a bromine atom, a methoxy group, and a carboxylic acid functionality, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties.

The compound's antimicrobial activity is believed to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial growth. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Methicillin-resistant S. aureus | 8 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects.

The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death. It may also inhibit cell proliferation by interfering with the cell cycle.

Efficacy in Cancer Models

Recent studies have demonstrated its effectiveness in vitro against various cancer cell lines. The following table outlines the anticancer activity observed in different studies:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| HeLa (cervical cancer) | 10 µM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could effectively reduce the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting its potential use as an alternative treatment for resistant infections .

- Case Study on Cancer Treatment : In a recent investigation, the compound showed promising results in reducing tumor size in xenograft models of lung cancer when administered at specific dosages, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.